7-Hydroxy-4-(trifluoromethyl)coumarin
Overview
Description
7-Hydroxy-4-(trifluoromethyl)coumarin is a class of 7-hydroxycoumarin that is majorly used as laser dyes. It has a characterized emission spectra and may be used in excited state proton transfer (ESPT).
Scientific Research Applications
Protease Detection : 7-Amino-4-(trifluoromethyl)coumarin has been identified as a novel fluorescent marker for sensitive proteinase detection. This has potential applications in the development of protease inhibitors and enzyme inhibitors (Bissell, Mitchell, & Smith, 1980).
Synthesis of Chromenoquinolinones : 4-Chloro-3-(trifluoroacetyl)coumarin serves as a novel building block for synthesizing 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones, which have applications in various fields (Iaroshenko et al., 2011).
Antioxidant Properties : Novel coumarins, synthesized using different methods, exhibit excellent hydrogen peroxide scavenging activities. These have potential applications in pharmaceuticals and cosmetics (Al-Amiery et al., 2015).
Antitumor Activities : Coumarin and its metabolite 7-hydroxy-coumarin have shown antitumor activity in various human tumor cell lines (Weber, Steffen, & Siegers, 1998).
Herbicidal Activities : Novel fluorinated amide coumarin derivatives have shown promising herbicidal activities, suggesting potential applications in agriculture and horticulture (Qiao, Wei, & Hao, 2018).
Antioxidant and Therapeutic Potential : Selective 4-phenyl hydroxycoumarins have been identified with good antioxidant activity, making them potential therapeutic candidates for conditions characterized by free radical overproduction (Veselinovic et al., 2014).
Radiation Therapy Dosimeter : Aqueous coumarin has been studied for its potential as a radiation therapy dosimeter due to its linear behavior with dose, stability, and reproducibility (Collins, Makrigiorgos, & Svensson, 1994).
Laser Applications : Hydroxobenzocoumarins have shown wide laser tunability, offering potential for new laser applications (Nakashima, Clapp, & Sousa, 1973).
Catalytic Synthesis : The synthesis of 7-hydroxy-4-methyl coumarin using activated carbon-supported phosphotungstic acid catalyst has been effective, suitable for industrialization (Min, 2007).
Anticancer Agents : 4-Methylcoumarin derivatives have shown potential as novel anticancer agents (Miri et al., 2016).
Detection of Bacterial Activity : Novel fluorogenic substrates for detecting bacterial β-galactosidase activity have been developed, showing potential for water analysis (Chilvers, Perry, James, & Reed, 2001).
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-4-(trifluoromethyl)coumarin is hydrogen sulfide (H2S/HS−) . This compound has a strong binding affinity with H2S/HS−, which is a gaseous signaling molecule involved in various physiological processes .
Mode of Action
This compound interacts with its target, H2S/HS−, through a binding activity . This interaction leads to an increase in the fluorescence intensity of this compound . This property makes it a useful chemical sensor for detecting H2S/HS− .
Biochemical Pathways
This allows this compound to be used in monitoring chemical reactions such as polymerization .
Result of Action
The primary result of this compound’s action is its ability to serve as a chemical sensor for detecting H2S/HS− . Its fluorescence intensity increases after the binding activity, which can be used to detect and measure the presence of H2S/HS− .
Action Environment
The action of this compound is influenced by environmental factors such as the medium’s microviscosity and polarity . These factors can affect the compound’s photosensitivity and, consequently, its efficacy as a chemical sensor . The compound has also shown the theoretical possibility of proton transfer/proton shuttling under excitation, based on the change of photoacidity .
Safety and Hazards
Future Directions
Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-4-(trifluoromethyl)coumarin is majorly used as laser dyes . It has a characterized emission spectra and may be used in excited state proton transfer (ESPT) . It has a strong binding affinity with H2S/HS− .
Cellular Effects
Coumarin derivatives are known to have various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV effects .
Molecular Mechanism
It has been suggested that it may be involved in proton transfer/proton shuttling under excitation, based on the change of photoacidity .
Metabolic Pathways
It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Properties
IUPAC Name |
7-hydroxy-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKWMCUOHJAVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206109 | |
Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-03-1 | |
Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 575-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoromethylumbelliferone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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